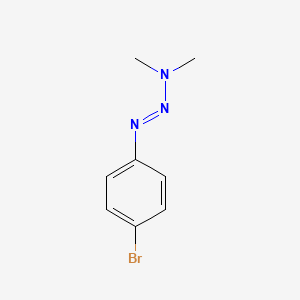

1-(4-Bromophenyl)-3,3-dimethyltriazene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)-3,3-dimethyltriazene, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrN3 and its molecular weight is 228.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-3,3-dimethyltriazene exhibits notable biological activities that make it an important candidate for anticancer research. Key findings include:

- Mutagenicity : Studies indicate that the compound can induce chromosomal aberrations, suggesting potential carcinogenic properties. This mutagenic activity is likely due to its ability to form covalent bonds with nucleophilic sites in DNA and proteins, leading to disruptions in cellular functions.

- Anticancer Potential : Research has demonstrated that triazenes, including this compound, can act as chemotherapeutic agents against various tumors such as melanoma and leukemia. The mechanism often involves DNA cleavage and inhibition of cell proliferation .

Applications in Research

This compound serves as a valuable tool in several research domains:

- Synthetic Chemistry : The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its reactivity allows for the creation of complex organic molecules through various coupling reactions .

- Biochemical Studies : Interaction studies involving this compound focus on its effects on enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and pave the way for novel therapeutic strategies .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-3,3-dimethyltriazene | Chlorine atom at para position | Different reactivity due to electron-withdrawing effect |

| 1-(3-Bromophenyl)-3,3-dimethyltriazene | Bromine atom at meta position | Altered stability compared to para-substituted |

| 1-(2-Methylphenyl)-3,3-dimethyltriazene | Methyl group at ortho position | Potentially different biological activity due to sterics |

The comparative analysis shows that the bromine substitution at the para position significantly influences both chemical behavior and biological activity compared to other triazenes.

Propiedades

Número CAS |

7239-21-6 |

|---|---|

Fórmula molecular |

C8H10BrN3 |

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

N-[(4-bromophenyl)diazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

Clave InChI |

LFGYQNAHFGPILM-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=CC=C(C=C1)Br |

SMILES canónico |

CN(C)N=NC1=CC=C(C=C1)Br |

Key on ui other cas no. |

7239-21-6 |

Sinónimos |

1-(4-bromophenyl)-3,3-dimethyltriazene 4-BP-3,3-DT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.